molecular formula C10H16N2OS B6615910 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde CAS No. 1184055-27-3

2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde

Cat. No.: B6615910
CAS No.: 1184055-27-3
M. Wt: 212.31 g/mol
InChI Key: NZIRBGIBXYDJIX-UHFFFAOYSA-N
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Description

2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde is an organic compound with a thiazole ring substituted with a diethylaminoethyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde typically involves the reaction of 2-(diethylamino)ethylamine with a thiazole derivative. One common method includes the condensation of 2-(diethylamino)ethylamine with 4-formylthiazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylic acid.

    Reduction: 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(diethylamino)ethylamine: A precursor in the synthesis of 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde.

    4-formylthiazole: Another precursor used in the synthesis.

    2-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carbaldehyde: A similar compound with a dimethylamino group instead of a diethylamino group.

Uniqueness

This compound is unique due to the presence of both the diethylaminoethyl group and the thiazole ring, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-3-12(4-2)6-5-10-11-9(7-13)8-14-10/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIRBGIBXYDJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=NC(=CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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